

Structure-Activity Relationship of Methoxy-Substituted Benzamidine Analogs: A Comparative Guide

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Compound of Interest

Compound Name: 2,3-Dimethoxy-benzamidine

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For Researchers, Scientists, and Drug Development Professionals

The structure-activity relationship (SAR) of benzamidine derivatives has been a focal point in medicinal chemistry due to their potential as inhibitors of a wide range of enzymes, particularly serine proteases involved in coagulation and other physiological processes. While comprehensive SAR studies specifically on **2,3-dimethoxy-benzamidine** analogs are not extensively documented in publicly available literature, analysis of structurally related methoxy-substituted benzamide and benzamidine derivatives provides valuable insights into their therapeutic potential. This guide compares the performance of these analogs, supported by experimental data, to inform future drug design and development.

Comparative Analysis of Biological Activity

Research into methoxy-substituted benzamidine and related analogs has primarily focused on their efficacy as anticoagulants, specifically as inhibitors of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Additionally, the antimicrobial and anticancer properties of related methoxy-substituted benzohydrazide and benzimidazole derivatives have been explored.

The following table summarizes the in vitro inhibitory activity of a series of 3,4-diaminobenzoyl-based FXa inhibitors, which share a methoxy-substituted benzamide core. The data highlights how substitutions on the benzoyl ring influence inhibitory potency.

Compound ID	R1	R2	FXa Ki (nM)
7a	H	H	1.2
7b	OCH3	OCH3	0.2
7c	F	H	0.8
7d	Cl	H	0.5
7e	CH3	H	1.5
7f	OCF3	H	2.1

Data extracted from a study on 3,4-diaminobenzoyl-based FXa inhibitors.

Structure-Activity Relationship Insights

The data suggests that the presence and position of methoxy groups on the benzoyl moiety significantly impact the inhibitory activity of these compounds against Factor Xa. The dimethoxy-substituted analog 7b demonstrated the highest potency, indicating that these substitutions are favorable for binding to the active site of the enzyme. This observation underscores the potential of dimethoxy-benzamidine scaffolds as a promising starting point for the design of novel enzyme inhibitors.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed methodologies for the key experiments are provided below.

Factor Xa Inhibition Assay

The inhibitory activity against human Factor Xa was determined using a chromogenic substrate assay.

- Materials: Human Factor Xa, chromogenic substrate S-2222, Tris-HCl buffer (pH 8.4), test compounds.
- Procedure:

1. Test compounds were dissolved in DMSO to prepare stock solutions.
2. In a 96-well plate, 50 μ L of human Factor Xa (2.5 nM in Tris-HCl buffer) was incubated with 25 μ L of various concentrations of the test compound for 15 minutes at room temperature.
3. The enzymatic reaction was initiated by adding 25 μ L of the chromogenic substrate S-2222 (0.5 mM).
4. The absorbance at 405 nm was measured kinetically for 5 minutes using a microplate reader.
5. The inhibitory activity was calculated as the percentage of inhibition relative to a control sample containing DMSO instead of the test compound.
6. The K_i values were determined by fitting the data to the Morrison equation for tight-binding inhibitors.

In Vitro Antimicrobial Activity Testing

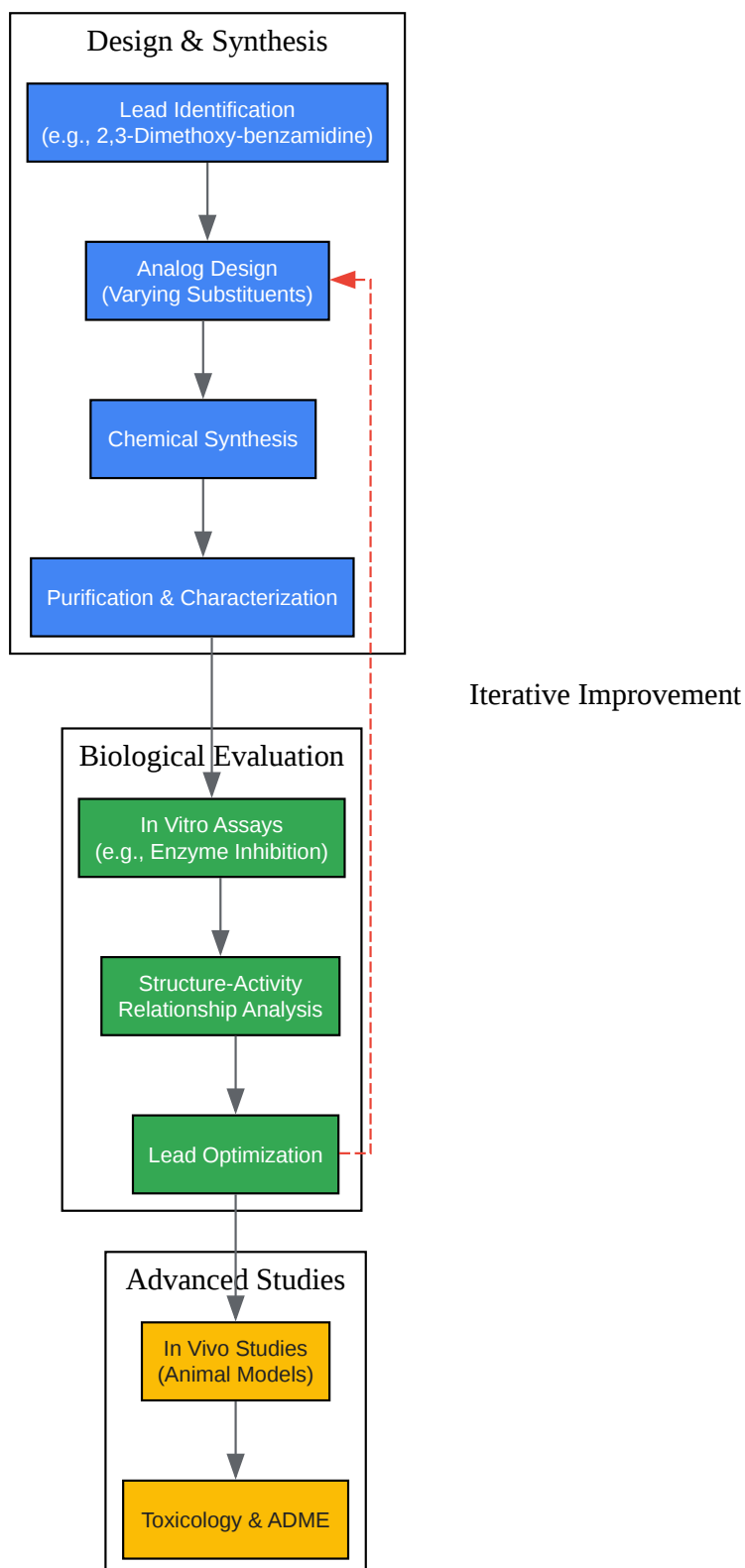
The antimicrobial activity of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives was evaluated using the agar well diffusion assay.

- Microbial Strains: Staphylococcus aureus, Acinetobacter, Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans.
- Procedure:
 1. Bacterial and fungal strains were cultured on appropriate agar plates.
 2. Wells of 6 mm diameter were created in the agar plates.
 3. A 100 μ L solution of each test compound (at a specific concentration) was added to the wells.
 4. The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

5. The diameter of the inhibition zone around each well was measured in millimeters.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the design, synthesis, and evaluation of novel enzyme inhibitors, a process central to SAR studies.



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